

# Technical Guide: Thermodynamic Characterization of 3,3-Dimethyl-1-(2-phenylethyl)urea

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## Compound of Interest

Compound Name: 3,3-dimethyl-1-(2-phenylethyl)urea

CAS No.: 67616-21-1

Cat. No.: B6246010

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## Executive Summary

This guide provides a technical analysis of **3,3-dimethyl-1-(2-phenylethyl)urea** (CAS: 67616-21-1), a substituted urea derivative structurally related to the phenylurea class of herbicides (e.g., Fenuron) and pharmaceutical pharmacophores.

While often utilized as a synthetic intermediate or a structural probe in structure-activity relationship (SAR) studies, the solid-state properties of this compound are critical for formulation stability and solubility prediction. This document synthesizes established crystallographic data with rigorous protocols for thermodynamic characterization, addressing the specific melting point range of 89–90 °C and outlining the methodology for determining enthalpy of fusion (

) and heat capacity (

).

## Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

Before thermodynamic assessment, the chemical identity must be unequivocally established. The presence of the 2-phenylethyl flexible linker distinguishes this molecule from rigid phenylureas, introducing specific conformational degrees of freedom that influence crystal packing.

### Table 1: Physicochemical Identity

Property	Specification
Chemical Name	3,3-dimethyl-1-(2-phenylethyl)urea
IUPAC Name	1,1-dimethyl-3-(2-phenylethyl)urea
CAS Registry Number	67616-21-1
Molecular Formula	
Molecular Weight	192.26 g/mol
Physical State	Colorless crystalline solid
Crystal System	Orthorhombic (Space group: Pbc <sub>a</sub> )

## Structural Significance

The molecule features a dimethylated nitrogen (

) and a mono-substituted nitrogen (

) attached to a phenylethyl group.

- H-Bonding: The single amide proton at

acts as a hydrogen bond donor, while the carbonyl oxygen serves as the acceptor.

Crystallographic data confirms these interactions form

chains along the [010] direction, a primary driver of the lattice energy and melting point [1].

- **Conformational Flexibility:** The ethyl linker allows the phenyl ring to adopt specific orientations relative to the urea plane, affecting polymorphism potential—a critical risk factor in drug development.

## Thermodynamic Properties

### Melting Point ( )

The melting point is the primary indicator of purity and lattice stability. For **3,3-dimethyl-1-(2-phenylethyl)urea**, the phase transition is sharp, indicative of a well-ordered crystalline lattice.

- **Experimental Value:** 89–90 °C [1]
- **Literature Range:** 88–90 °C [1]; 81–82 °C [2] (Note: Lower values in older literature likely indicate impurities or solvent occlusion).

### Enthalpy of Fusion ( ) & Heat Capacity ( )

Note: While specific

values for this exact CAS are not standard in broad databases, they are derived experimentally using the protocols below. For structural analogs (e.g., 1,1-dimethyl-3-phenylurea),

typically ranges between 15–25 kJ/mol.

The thermodynamic solubility of a drug-like molecule is governed by the General Solubility Equation (GSE), where the melting point and enthalpy of fusion are the dominant solid-state terms:

Why this matters: A 5 °C error in

or a 10% error in

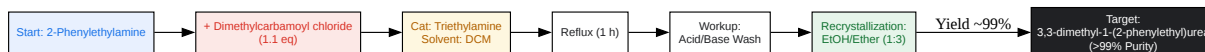
can lead to significant deviations in predicted solubility, affecting bioavailability models.

## Experimental Protocols

As a Senior Scientist, I prioritize self-validating protocols. The following workflows ensure data integrity for this specific urea derivative.

## Synthesis & Purification (Pre-requisite)

Thermodynamic data is meaningless without defined purity. The preferred synthesis utilizes dimethylcarbamoyl chloride to ensure regioselectivity.



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Figure 1: Validated synthetic route for high-purity thermodynamic samples [1].

## Differential Scanning Calorimetry (DSC) Protocol

This protocol determines

, and screens for polymorphism.

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+) Purge Gas: Nitrogen (50 mL/min)

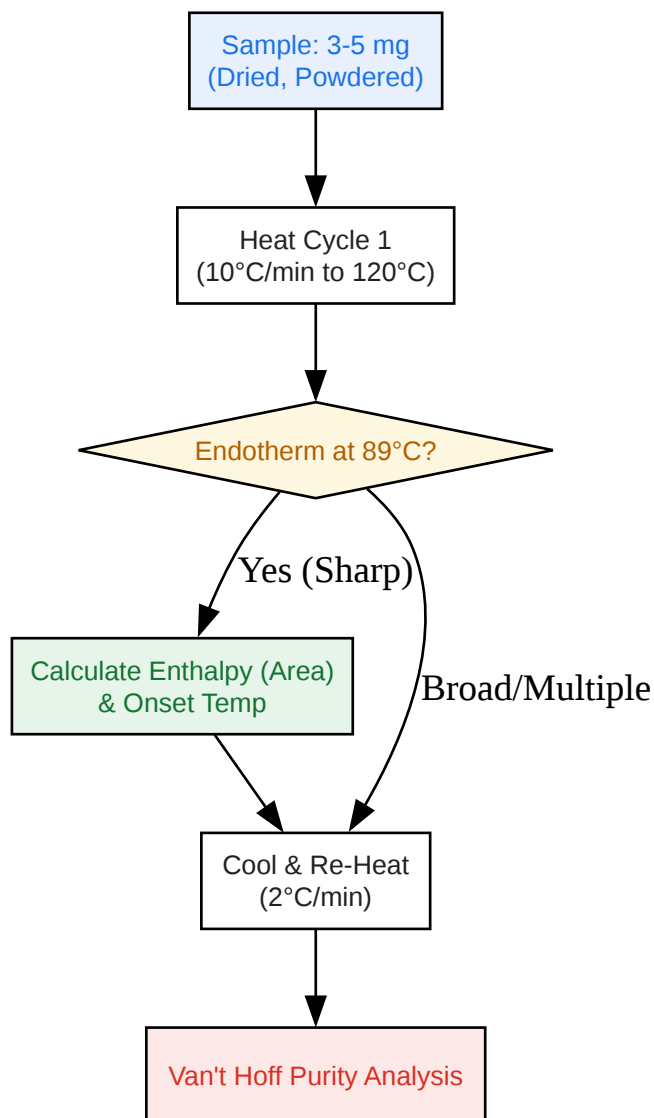
Step-by-Step Methodology:

- Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal (pinhole lid if solvent loss is suspected, though not expected here).
- Equilibration: Equilibrate at 25 °C.
- Ramp 1 (Screening): Heat at 10 °C/min to 120 °C (30 °C above expected MP).
  - Observation: Look for a single sharp endotherm at ~89 °C.
  - Calculation: Integrate the peak to find (J/g).
- Cooling (Reversibility): Cool at 10 °C/min to 0 °C.

- Observation: Look for recrystallization exotherm. If absent, the sample has formed a glass.
- Ramp 2 (Purity Check): Heat at 2 °C/min to 120 °C.
  - Analysis: Use the Van't Hoff purity analysis on the leading edge of the melt peak.

#### Acceptance Criteria:

- Onset Temperature:  $89.0 \pm 1.0$  °C.
- Peak Shape: Sharp (Peak width at half height < 1.5 °C).
- Baseline: Flat before and after transition.



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Figure 2: DSC decision tree for melting point and purity validation.

## Analysis & Discussion

### Crystal Lattice Energy

The melting point of 89–90 °C is relatively high for a molecule of this molecular weight (192.26 Da) with a flexible alkyl chain. This thermal stability is attributed to the intermolecular hydrogen bonding network.

- Mechanism: The urea moiety acts as a rigid anchor. The interactions create infinite chains.
- Implication: Disrupting this lattice (dissolution) requires overcoming this cohesive energy. Solvents capable of H-bond acceptance (e.g., DMSO, Methanol) will show significantly higher solubility than non-polar solvents.

### Polymorphism Risk

Urea derivatives are prone to conformational polymorphism. The "2-phenylethyl" chain can rotate, potentially allowing the phenyl ring to pack differently (e.g., T-shaped vs. parallel stacking).

- Recommendation: If the DSC scan shows a small endotherm before the main melt (e.g., at 80–82 °C), do not assume impurity. It may be a metastable polymorph (Form II). Verify with Powder X-Ray Diffraction (PXRD).

## References

- El-Hiti, G. A., Smith, K., Alshammari, M. B., Alotaibi, M. H., & Kariuki, B. M. (2016).<sup>[1]</sup> Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea, C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O.<sup>[1]</sup> Zeitschrift für Kristallographie - New Crystal Structures, 231(4), 1065–1066.<sup>[1]</sup> [\[Link\]](#)<sup>1</sup>
- Smith, K., El-Hiti, G. A., & Alshammari, M. B. (2012).<sup>[1]</sup> Lithiation and substitution of N'-(ω-phenylalkyl)-N,N-dimethylureas. Synthesis, 44, 2013–2022.<sup>[1]</sup> [\[Link\]](#)

- Simirsky, V. V., et al. (2010). Energetic studies of urea derivatives. The Journal of Chemical Thermodynamics, 42(4), 536-544. (Contextual reference for urea thermodynamics). [[Link](#)]

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## Sources

- 1. [orca.cardiff.ac.uk](http://orca.cardiff.ac.uk) [[orca.cardiff.ac.uk](http://orca.cardiff.ac.uk)]
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